

An In-depth Technical Guide to the Synthesis and Characterization of Sulfociprofloxacin

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Compound of Interest

Compound Name: *Sulfociprofloxacin*

Cat. No.: *B193944*

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Abstract

Sulfociprofloxacin, also known as M2, is a primary human metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.^{[1][2][3][4]} It is formed by the addition of a sulfo group to the piperazine ring of the parent molecule.^[5] While possessing significantly less antibacterial activity than Ciprofloxacin, its characterization is crucial for comprehensive pharmacokinetic, toxicological, and drug metabolism studies.^[2] This guide provides a detailed overview of a proposed synthetic pathway for **Sulfociprofloxacin**, comprehensive protocols for its analytical characterization, and a discussion of its presumed mechanism of action based on the known activity of its parent compound.

Chemical and Physical Properties

A summary of the key chemical identifiers and computed physical properties for **Sulfociprofloxacin** is presented below.

Property	Value	Reference
IUPAC Name	1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid	[5]
Molecular Formula	C ₁₇ H ₁₈ FN ₃ O ₆ S	[5]
Molecular Weight	411.4 g/mol	[5]
CAS Number	105093-21-8	[6]
Canonical SMILES	C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O	[5]
InChI Key	SDLYZOYQWKDWJG-UHFFFAOYSA-N	[5]
XLogP3	0.4	[5]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	8	[5]

Synthesis of Sulfociprofloxacin

A definitive, publicly available protocol for the direct synthesis of **Sulfociprofloxacin** is not present in the literature, likely due to its primary availability as a metabolite and the proprietary nature of reference standard production. However, a plausible synthetic route can be proposed based on established principles of organic chemistry, specifically the sulfonation of secondary amines.

The proposed method involves the direct sulfonation of the N-4 position of the piperazine ring of Ciprofloxacin using a mild sulfonating agent, such as a sulfur trioxide-pyridine complex. This reagent is effective for sulfonating amines while being less harsh than alternatives like fuming sulfuric acid, which could degrade the quinolone core.

Proposed Experimental Protocol: Synthesis

Objective: To synthesize **Sulfociprofloxacin** by direct sulfonation of Ciprofloxacin.

Materials:

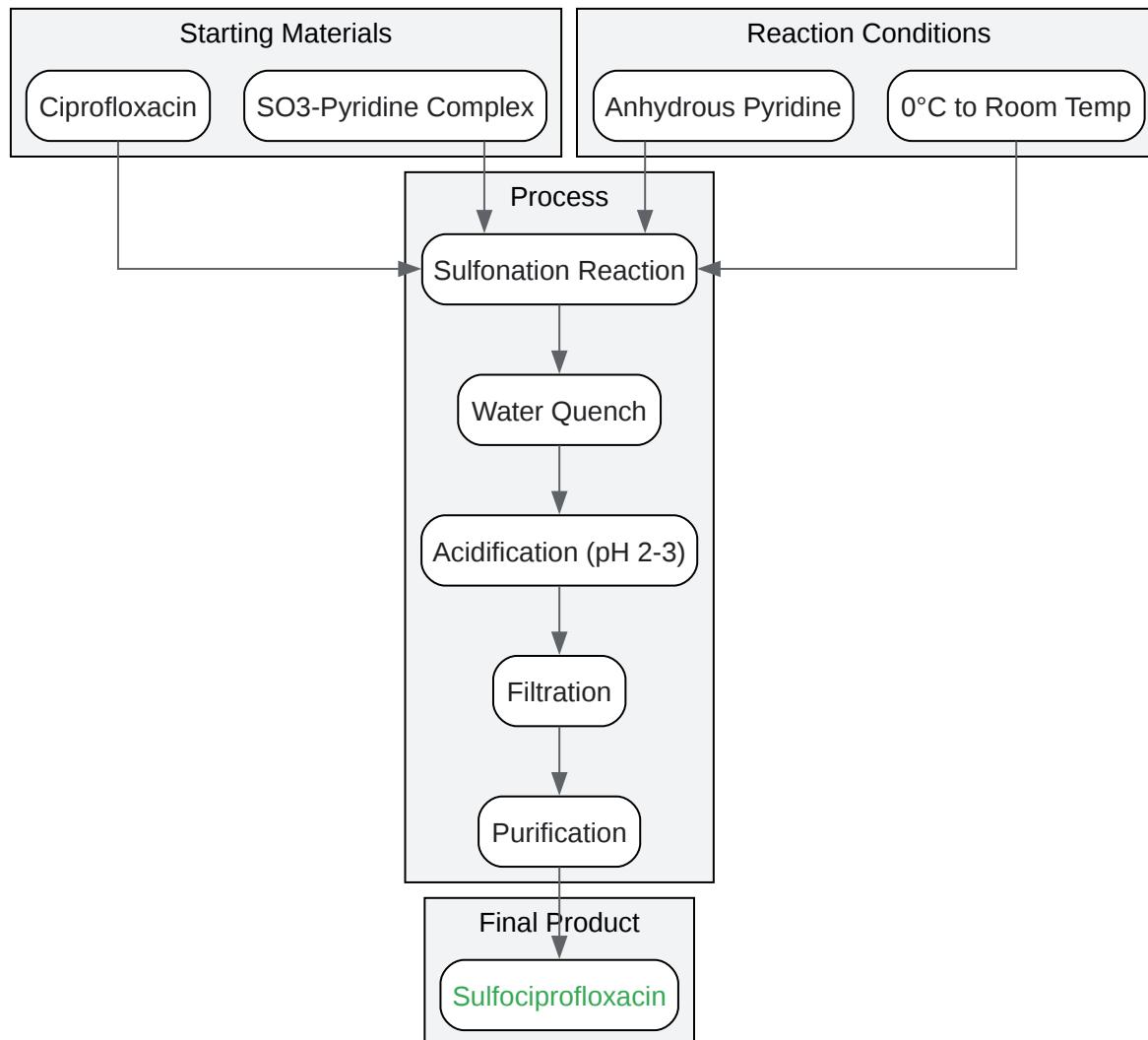
- Ciprofloxacin (free base)
- Sulfur trioxide-pyridine complex ($\text{SO}_3\cdot\text{py}$)
- Anhydrous pyridine
- Anhydrous Dichloromethane (DCM)
- Diethyl ether
- Hydrochloric acid (HCl), 1M solution
- Sodium bicarbonate (NaHCO_3), saturated solution
- Deionized water
- Magnesium sulfate (MgSO_4), anhydrous

Procedure:

- Dissolution: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve Ciprofloxacin (1 equivalent) in anhydrous pyridine.
- Cooling: Cool the solution to 0°C using an ice bath.
- Addition of Sulfonating Agent: Slowly add the sulfur trioxide-pyridine complex (1.1 equivalents) to the stirred solution. The addition should be portion-wise to control the exothermic reaction.
- Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 24 hours.
- Quenching: Carefully quench the reaction by slowly adding cold deionized water.
- pH Adjustment: Adjust the pH of the aqueous solution to approximately 2-3 using 1M HCl. This will precipitate the product.

- Isolation: Collect the crude product by vacuum filtration and wash the solid with cold diethyl ether.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by preparative High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

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Caption: Proposed workflow for the synthesis of **Sulfociprofloxacin**.

Characterization of Sulfociprofloxacin

Thorough characterization is essential to confirm the identity and purity of the synthesized **Sulfociprofloxacin**. The following protocols are based on standard analytical techniques used for Ciprofloxacin and its derivatives.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for identifying and quantifying **Sulfociprofloxacin**.

3.1.1. Experimental Protocol: HPLC-MS/MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for **Sulfociprofloxacin**.

Instrumentation & Conditions:

- HPLC System: Agilent 1260 HPLC or equivalent.
- Column: Zorbax Eclipse XDB-C18 (100 mm × 4.6 mm, 3.5 µm).[\[11\]](#)
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.
- Flow Rate: 0.8 mL/min.[\[11\]](#)
- Injection Volume: 10 µL.
- Column Temperature: 25°C.[\[11\]](#)
- Gradient:
 - 0-2 min: 5% B
 - 2-10 min: 5% to 95% B
 - 10-12 min: 95% B

- 12-13 min: 95% to 5% B
- 13-15 min: 5% B
- Mass Spectrometer: Agilent 6470 LC/MS/MS or equivalent, with Electrospray Ionization (ESI) in positive mode.
- Ion Transitions (MRM):
 - Precursor Ion (Q1): m/z 412.1 (for [M+H]⁺)
 - Product Ions (Q3): Monitor for characteristic fragments.

3.1.2. Expected Quantitative Data

Parameter	Expected Value
Parent Ion [M+H] ⁺	m/z 412.1
Major Fragment Ions	m/z 368.1 (loss of CO ₂), m/z 332.1 (loss of SO ₃), m/z 288.1 (further fragmentation of the quinolone core)
Retention Time	Expected to be shorter than Ciprofloxacin due to increased polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

3.2.1. Experimental Protocol: NMR Analysis

Objective: To confirm the structural integrity and the site of sulfonation.

Instrumentation & Conditions:

- Spectrometer: Bruker DRX-300 MHz or higher.

- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) with a drop of D₂O to exchange labile protons.
- Internal Standard: Tetramethylsilane (TMS).
- Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.

3.2.2. Expected Spectral Features

Compared to the known spectrum of Ciprofloxacin, the following changes are anticipated for **Sulfociprofloxacin**:

Nucleus	Ciprofloxacin Protons/Carbons (Approx. δ)	Expected Change in Sulfociprofloxacin
¹ H	Piperazine protons (~3.2 ppm, ~3.0 ppm)	Significant downfield shift of protons on the piperazine ring due to the electron- withdrawing sulfo group.
¹ H	Aromatic & Vinyl protons (~8.6, ~7.9, ~7.6 ppm)	Minor shifts expected.
¹ H	Cyclopropyl protons (~3.6, ~1.2, ~1.4 ppm)	Minimal to no change expected.
¹³ C	Piperazine carbons (~50 ppm, ~45 ppm)	Significant downfield shift of carbons adjacent to the sulfonate nitrogen.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within the molecule based on their characteristic absorption of infrared radiation.

3.3.1. Experimental Protocol: FTIR Analysis

Objective: To identify the presence of the sulfonic acid functional group.

Instrumentation & Conditions:

- Spectrometer: Perkin-Elmer Spectrum Two FTIR or equivalent.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized product.
- Scan Range: 4000 - 400 cm^{-1} .

3.3.2. Expected Absorption Bands

In addition to the characteristic peaks of the Ciprofloxacin backbone (e.g., C=O stretch of the ketone and carboxylic acid, C-F stretch, aromatic C=C stretches), new bands confirming sulfonation are expected.[8][12][13]

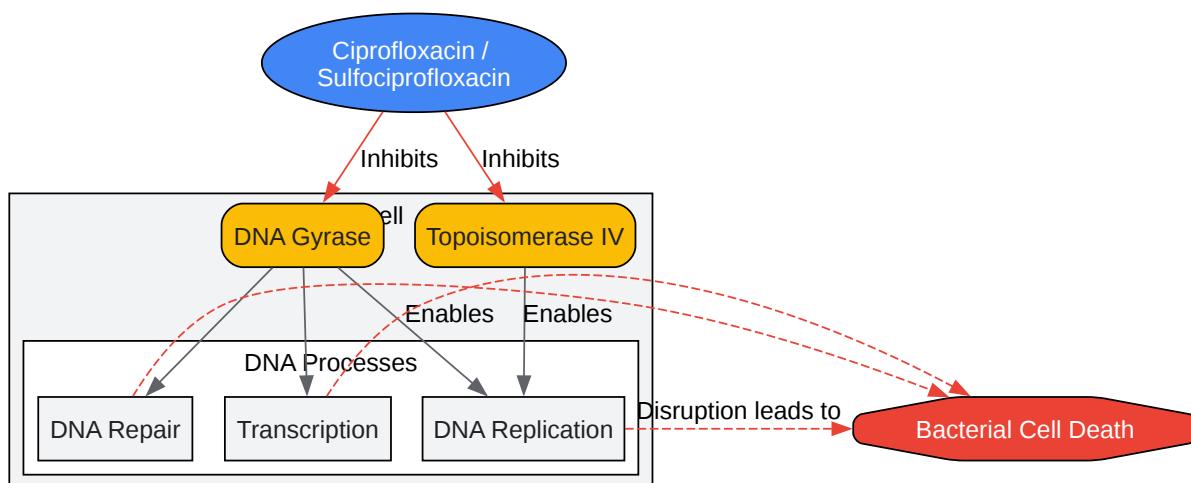
Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type
O-H Stretch	~3400 (broad)	Carboxylic acid & Sulfo group
C=O Stretch	~1707	Carboxylic acid
C=O Stretch	~1620	Quinolone ketone
S=O Stretch	~1350 (asymmetric)	Sulfonic acid
S=O Stretch	~1170 (symmetric)	Sulfonic acid
S-O Stretch	~1040	Sulfonic acid
C-F Stretch	~1043	Fluoro group

Mechanism of Action

Sulfociprofloxacin is known to have significantly weaker antibacterial activity compared to its parent compound.[2] The established mechanism of action for Ciprofloxacin and other fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and Topoisomerase IV.[14][15] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, Ciprofloxacin introduces breaks in the bacterial chromosome, leading to cell death.[14]

It is presumed that any residual antibacterial activity of **Sulfociprofloxacin** is exerted through this same pathway. The addition of the bulky, polar sulfo group to the piperazine moiety likely hinders the molecule's ability to effectively bind to the target enzymes, explaining its reduced potency.

Ciprofloxacin Signaling Pathway Diagram



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Caption: Presumed mechanism of action via inhibition of DNA gyrase/Topoisomerase IV.

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